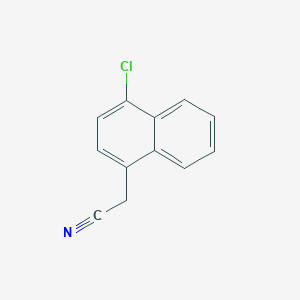

4-Chloro-1-cyanomethylnaphthalene

Description

Significance of Halogenated Naphthalene (B1677914) Scaffolds in Synthetic Chemistry

The naphthalene skeleton, a bicyclic aromatic hydrocarbon, is a fundamental building block in the development of a wide array of organic molecules. lgcstandards.com The introduction of halogen atoms, such as chlorine, onto this scaffold significantly modifies its electronic properties and reactivity, opening up numerous avenues for further chemical transformations.

Halogenated naphthalenes serve as versatile intermediates in cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are pivotal in constructing complex molecular architectures. For instance, the chlorine substituent can act as a leaving group or direct the position of subsequent reactions on the naphthalene ring. researchgate.net

Furthermore, the presence of a halogen can influence the pharmacological profile of a molecule. sigmaaldrich.com While some halogenated compounds have raised environmental and toxicological concerns, the strategic placement of chlorine atoms remains a key tool for medicinal chemists to fine-tune the efficacy and metabolic stability of drug candidates. sigmaaldrich.comresearchgate.net For example, some chlorinated naphthalenes have been investigated for their potential as biocides. wikipedia.org

Role of Cyanomethyl Functionality in Organic Transformations

The cyanomethyl group (–CH₂CN) is a highly valuable functional group in organic synthesis due to its versatile reactivity. lookchem.com The nitrile (–C≡N) moiety can be readily transformed into a variety of other functional groups, including carboxylic acids, amines, and amides, making it a synthetic linchpin for molecular diversification. pharmint.netnih.gov

The methylene (B1212753) (–CH₂–) protons adjacent to the cyano group are acidic, allowing for the formation of a stabilized carbanion. This carbanion can then participate in a range of carbon-carbon bond-forming reactions, such as alkylations and additions to carbonyl compounds. pharmint.net This reactivity makes cyanomethyl-containing compounds important starting materials and intermediates for synthesizing more complex molecules. hpc-standards.com The introduction of a cyanomethyl group, a process known as cyanomethylation, is a significant strategy in organic chemistry for building molecular complexity. hpc-standards.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-chloronaphthalen-1-yl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClN/c13-12-6-5-9(7-8-14)10-3-1-2-4-11(10)12/h1-6H,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMIPXEWUEHZLBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2Cl)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Chloro 1 Cyanomethylnaphthalene

Retrosynthetic Analysis of the 4-Chloro-1-cyanomethylnaphthalene Framework

Retrosynthetic analysis is a technique for planning organic syntheses by deconstructing a target molecule into simpler precursor structures. amazonaws.comresearchgate.net For this compound, this process identifies the key bonds that can be disconnected to reveal potential synthetic routes.

The two primary functional groups attached to the naphthalene (B1677914) core are the chloro group at the C4 position and the cyanomethyl group at the C1 position. This allows for two main strategic disconnections:

Disconnection of the C1-C bond: This involves breaking the bond between the naphthalene ring and the cyanomethyl group (-CH₂CN). This is the most common and logical disconnection as it separates the carbon framework from the cyano-containing side chain.

Disconnection of the C4-Cl bond: This involves cleaving the carbon-chlorine bond. This is generally a less favorable primary disconnection because the introduction of the chloro group is typically achieved via electrophilic aromatic substitution, which is highly dependent on the directing effects of other substituents already present on the ring. researchgate.net

These disconnections lead to idealized ionic fragments called synthons , and for each synthon, a corresponding real-world chemical reagent known as a synthetic equivalent is proposed.

Interactive Table 1: Strategic Disconnections and Synthetic Equivalents

| Disconnection | Synthon | Synthetic Equivalent (Reagent) |

| C1-CH₂CN Bond | 4-Chloro-1-naphthyl cation/radical | 4-Chloro-1-halonaphthalene (for cross-coupling) or 4-Chloronaphthalene (for direct C-H functionalization) |

| Cyanomethyl anion (⁻CH₂CN) | Acetonitrile with a strong base (e.g., LDA, NaH); Trimethylsilylacetonitrile | |

| Cyanomethyl radical (•CH₂CN) | Bromoacetonitrile or Iodoacetonitrile with a photocatalyst or radical initiator. nih.gov | |

| C4-Cl Bond | 1-Cyanomethylnaphthalene anion | Not a common synthetic pathway |

| Electrophilic chlorine (Cl⁺) | Molecular chlorine (Cl₂) with a Lewis acid catalyst (e.g., FeCl₃, AlCl₃); Sulfuryl chloride (SO₂Cl₂). thefreedictionary.comrsc.org |

The most strategically sound approach typically involves forming the C1-CH₂CN bond on a pre-chlorinated naphthalene precursor or chlorinating a 1-cyanomethylnaphthalene precursor.

Functional Group Interconversion (FGI) is a crucial tactic in synthesis where one functional group is converted into another to enable a specific reaction or to build the final target structure. imperial.ac.ukyoutube.com In the context of this compound synthesis, several FGIs are highly relevant:

Conversion to Nitrile: The cyanomethyl group can be formed from various other functional groups. A common strategy involves the nucleophilic substitution of a halide with a cyanide salt. This FGI path is highly effective:

R-CH₂-X → R-CH₂-CN (where X = Cl, Br, I)

From an Amide or Aldehyde: Primary amides can be dehydrated to form nitriles, and aldehydes can be converted to nitriles through their corresponding oximes. vanderbilt.edu

R-CH₂-CONH₂ → R-CH₂-CN

R-CHO → R-CH=NOH → R-CN

From a Carboxylic Acid: The Arndt-Eistert reaction can extend a carboxylic acid by one carbon and can be adapted to form the homologous nitrile. vanderbilt.edu

These FGI strategies expand the range of possible starting materials and synthetic routes. For instance, a readily available 4-chloro-1-methylnaphthalene could be converted to the target compound by first halogenating the methyl group and then performing a substitution with a cyanide source.

Precursor Synthesis and Halogenation Reactions

The construction of the target molecule relies on the synthesis of key precursors, primarily involving the chlorination of the naphthalene ring and the introduction of the cyanomethyl side chain.

The introduction of a chlorine atom onto the naphthalene ring is typically achieved through electrophilic aromatic substitution. The regioselectivity of this reaction is a critical consideration.

Direct Chlorination of Naphthalene: The chlorination of unsubstituted naphthalene using molecular chlorine (Cl₂) in the presence of a Lewis acid catalyst like iron(III) chloride (FeCl₃) at low temperatures preferentially yields 1-chloronaphthalene (B1664548) (α-chloronaphthalene). thefreedictionary.com Further chlorination can lead to dichlorinated products such as 1,4- and 1,5-dichloronaphthalene.

Chlorination of Substituted Naphthalenes: If the cyanomethyl group is introduced first, the subsequent chlorination of 1-cyanomethylnaphthalene must be considered. The cyanomethyl group is electron-withdrawing and acts as a deactivating meta-director in benzene (B151609) systems. In naphthalenes, such groups at the C1 position direct incoming electrophiles primarily to the 5- and 8-positions of the adjacent ring and, to a lesser extent, the 4-position. Achieving high selectivity for the 4-position can therefore be challenging.

Interactive Table 2: Naphthalene Chlorination Methods

| Reagent/Catalyst | Conditions | Primary Product(s) from Naphthalene | Reference |

| Cl₂ / FeCl₃ | Cold, dark | 1-Chloronaphthalene, 1,4-Dichloronaphthalene, 1,5-Dichloronaphthalene | thefreedictionary.com |

| SO₂Cl₂ | With or without solvent | Chloronaphthalenes and addition products | rsc.org |

| CuCl₂ | 200-350 °C | 1-Chloronaphthalene, 4-Chloronaphthalene | nih.gov |

Attaching the cyanomethyl group is a pivotal step. This can be accomplished either before or after the chlorination of the naphthalene core. The most common methods involve nucleophilic substitution or metal-catalyzed couplings.

A highly reliable method is the reaction of a halomethylnaphthalene with an alkali metal cyanide. For example, 1-(chloromethyl)naphthalene (B51744) can be treated with sodium cyanide (NaCN) in a polar aprotic solvent like DMSO to yield 1-cyanomethylnaphthalene. The precursor, 1-(chloromethyl)naphthalene, is accessible through the chloromethylation of naphthalene. rsc.org This product would then require selective chlorination at the C4 position.

Direct and Indirect Cyanomethylation Approaches

The installation of the cyanomethyl group onto the naphthalene ring can be broadly categorized into direct and indirect methods.

Direct Approaches: These methods involve the formation of a C-H bond at the target position in a single step, typically through radical or organometallic pathways. magtech.com.cn

Photocatalytic Cyanomethylation: Visible-light photocatalysis can generate a cyanomethyl radical (•CH₂CN) from a precursor like bromoacetonitrile. nih.gov This radical can then add to the aromatic ring of a substrate such as 4-chloronaphthalene. While synthetically elegant, these reactions can sometimes suffer from a lack of regioselectivity.

Cross-Dehydrogenative Coupling (CDC): This approach involves coupling a C-H bond of the naphthalene with a C-H bond of acetonitrile. researchgate.net These reactions often require a metal catalyst and a stoichiometric oxidant.

Indirect Approaches: These are multi-step sequences that involve pre-functionalizing the naphthalene ring to facilitate the introduction of the cyanomethyl group.

Substitution on a Halomethyl Group: As discussed, this is a robust and widely used method. The synthesis would proceed via a precursor like 4-chloro-1-(bromomethyl)naphthalene, which is then reacted with a cyanide salt.

Palladium-Catalyzed Cross-Coupling: Aryl halides can be coupled with sources of the cyanomethyl group. For instance, 1-bromo-4-chloronaphthalene (B1587457) could undergo a Suzuki or Negishi-type coupling with a reagent like (cyanomethyl)zinc bromide or a corresponding boronic ester to form the target C-C bond. organic-chemistry.org

Interactive Table 3: Comparison of Cyanomethylation Approaches

| Approach | Method | Reagents | Mechanism | Key Features |

| Direct | Photocatalytic C-H Functionalization | Bromoacetonitrile, photocatalyst (e.g., Ir(ppy)₃) | Radical | Mild conditions; atom economical; regioselectivity can be a challenge. nih.gov |

| Direct | Cross-Dehydrogenative Coupling | Acetonitrile, metal catalyst, oxidant | Radical/Organometallic | Avoids pre-functionalization; may require harsh oxidants. magtech.com.cnresearchgate.net |

| Indirect | Nucleophilic Substitution | 4-Chloro-1-(halomethyl)naphthalene, NaCN or KCN | Sₙ2 | High-yielding and reliable; requires a pre-functionalized substrate. |

| Indirect | Palladium-Catalyzed Coupling | 1-Bromo-4-chloronaphthalene, cyanomethyl-metal reagent | Organometallic | Good functional group tolerance; requires multi-step precursor synthesis. organic-chemistry.org |

Nucleophilic Cyanation Methods

Nucleophilic substitution stands as the most traditional and widely employed method for synthesizing this compound. This process is based on the reaction of a 4-chloro-1-(halomethyl)naphthalene with an alkali metal cyanide.

The core of this method is a classic Sₙ2 (bimolecular nucleophilic substitution) reaction. In this mechanism, the cyanide ion (CN⁻), acting as a potent nucleophile, attacks the electrophilic carbon atom of the chloromethyl group. This attack displaces the halide (e.g., chloride), which departs as a leaving group, resulting in the formation of a new carbon-carbon bond and yielding the desired product.

Good to excellent yields are typically achieved with primary benzylic-type halides like 4-chloro-1-(chloromethyl)naphthalene. thieme-connect.de The reaction is generally robust, but conditions must be carefully controlled to minimize side reactions, such as the formation of isonitriles, although this is less common with sodium or potassium cyanide compared to other cyanide sources. thieme-connect.de

Table 1: Typical Reaction Parameters for Nucleophilic Cyanation

| Parameter | Description | Typical Value/Condition |

| Substrate | 4-chloro-1-(chloromethyl)naphthalene | 1 equivalent |

| Cyanide Source | Sodium Cyanide (NaCN) or Potassium Cyanide (KCN) | 1.0 - 1.5 equivalents |

| Solvent | Polar Aprotic (e.g., DMSO, DMF, Acetonitrile) | - |

| Catalyst | Phase-Transfer Catalyst (e.g., TBAB) | Optional, used in biphasic systems |

| Temperature | Varies with solvent and substrate reactivity | 50 - 100 °C |

| Reaction Time | Dependent on temperature and concentration | 2 - 24 hours |

One-Pot Multicomponent Reactions

One-pot synthesis, a strategy that combines multiple reaction steps in a single reactor without isolating intermediates, offers significant advantages in terms of efficiency, cost-effectiveness, and waste reduction. nih.gov While specific, documented one-pot multicomponent reactions for the direct synthesis of this compound from basic precursors are not prevalent in the literature, the principles can be applied hypothetically.

A potential one-pot approach could involve the chloromethylation of 1-chloronaphthalene followed by in-situ cyanation. This process would look like:

Step 1 (Chloromethylation): 1-chloronaphthalene is reacted with a source of formaldehyde (B43269) (like paraformaldehyde) and hydrochloric acid in the presence of a suitable catalyst to form 4-chloro-1-(chloromethyl)naphthalene.

Step 2 (Cyanation): Without isolating the chloromethylated intermediate, a cyanide salt and a phase-transfer catalyst are added directly to the reaction mixture to complete the conversion to this compound.

This approach would streamline the manufacturing process, but requires careful optimization to ensure compatibility between the reagents and conditions of both steps. nih.gov

Metal-Catalyzed Coupling Reactions for C-CN Bond Formation

Modern synthetic chemistry has seen the rise of metal-catalyzed cross-coupling reactions for forming C-CN bonds. While many of these methods focus on the cyanation of aryl halides (C(sp²)–X), there are analogous reactions applicable to benzylic or naphthylic halides (C(sp³)–X). rsc.org

Nickel-catalyzed cyanation has emerged as a powerful tool for converting alkyl halides to alkyl nitriles. organic-chemistry.org These reactions can utilize less toxic cyanide sources like zinc cyanide (Zn(CN)₂) and often proceed under milder conditions than traditional methods. A potential pathway for synthesizing this compound could involve reacting 4-chloro-1-(chloromethyl)naphthalene with Zn(CN)₂ in the presence of a nickel catalyst and a suitable ligand. This approach avoids the direct handling of highly soluble and toxic alkali metal cyanides. organic-chemistry.org

Copper-catalyzed reactions also present a viable alternative. Domino reactions involving in-situ halide exchange followed by cyanation have been developed, which could potentially be adapted for this synthesis. thieme-connect.de

Optimized Reaction Conditions and Process Intensification for this compound Synthesis

To maximize yield, purity, and efficiency while minimizing costs and environmental impact, the optimization of reaction conditions is critical. Key parameters include the choice of solvent, catalyst, temperature, and pressure.

Solvent Effects and Catalysis

The choice of solvent is paramount in nucleophilic substitution reactions. For the cyanation of 4-chloro-1-(chloromethyl)naphthalene, polar aprotic solvents are highly favored. These solvents can solvate the cation of the cyanide salt (e.g., Na⁺) while leaving the cyanide anion relatively "bare" and highly nucleophilic, thereby accelerating the Sₙ2 reaction.

In biphasic systems or when using solvents with lower polarity, catalysis is often necessary. Phase-transfer catalysts (PTCs), such as quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium (B224687) bromide, TBAB), are particularly effective. The PTC transports the cyanide anion from the aqueous or solid phase into the organic phase where the substrate is dissolved, facilitating the reaction. patsnap.com

Table 2: Influence of Solvent on Nucleophilic Cyanation Efficiency

| Solvent Type | Examples | Role in Reaction | Expected Outcome |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Stabilizes cation, leaves anion nucleophilic | High reaction rate and yield. rsc.org |

| Polar Protic | Water, Ethanol | Solvates both cation and anion, reducing nucleophilicity | Slower reaction rate, potential for side reactions. |

| Nonpolar | Toluene, Hexane | Poor solubility of cyanide salts | Very slow or no reaction without a catalyst. |

Catalysis in metal-mediated reactions involves selecting the optimal metal-ligand combination. For instance, in palladium-catalyzed cyanations, the choice of phosphine (B1218219) ligand can dramatically influence the reaction's efficiency and substrate scope. acs.org

Temperature and Pressure Influence on Reaction Efficiency

Temperature is a critical variable that directly impacts the rate of reaction. According to kinetic theory, increasing the temperature provides more energy to the reacting molecules, leading to more frequent and energetic collisions and thus a faster reaction rate. For the synthesis of this compound via nucleophilic substitution, an optimal temperature is typically sought.

Low Temperatures: May result in impractically long reaction times.

Optimal Temperatures: Provide a reasonable reaction rate without significant decomposition of reactants or products (e.g., 50-100 °C).

High Temperatures: While further increasing the rate, excessive heat can promote side reactions, such as elimination (to form an alkene) or degradation, leading to lower yields and increased impurities. numberanalytics.com

The influence of pressure on this type of liquid-phase reaction is generally negligible under standard conditions. Significant pressure changes are typically only relevant when dealing with gaseous reactants or when operating at temperatures above the solvent's atmospheric boiling point, requiring a sealed, pressurized vessel to maintain the liquid phase. For most lab-scale and industrial-scale syntheses of this compound, the reaction is conducted at or near atmospheric pressure.

Reaction Mechanisms and Reactivity Studies of 4 Chloro 1 Cyanomethylnaphthalene

Reactivity of the Chlorosubstituent on the Naphthalene (B1677914) Ring

The chlorine atom attached to the naphthalene ring is a key site for chemical modification, primarily through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds and are widely applicable to aryl halides like 4-chloro-1-cyanomethylnaphthalene. nobelprize.orgnih.gov These reactions offer a versatile alternative to traditional nucleophilic substitution.

Suzuki Coupling:

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (like a boronic acid or ester) with an aryl halide in the presence of a palladium catalyst and a base. organic-chemistry.orglibretexts.org This method is highly valued for its mild reaction conditions, tolerance of various functional groups, and the low toxicity of the boron-containing reagents. organic-chemistry.orgnih.gov The general catalytic cycle for the Suzuki coupling comprises three main steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organic group from the boron reagent to the palladium complex, and reductive elimination of the final product to regenerate the Pd(0) catalyst. libretexts.org The use of bulky and electron-rich phosphine (B1218219) ligands can significantly enhance the efficiency of these reactions, even for less reactive aryl chlorides. nih.gov

Sonogashira Coupling:

The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. wikipedia.orgorganic-chemistry.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. wikipedia.orgorganic-chemistry.org This reaction is instrumental in the synthesis of arylalkynes and conjugated enynes and can often be carried out under mild conditions. wikipedia.orglibretexts.org Copper-free Sonogashira protocols have also been developed to circumvent issues associated with the copper co-catalyst. libretexts.orgnih.gov The mechanism involves a palladium cycle, similar to other cross-coupling reactions, and a copper cycle that facilitates the formation of a copper acetylide intermediate. wikipedia.org The reactivity of the aryl halide in Sonogashira coupling generally follows the order I > Br > Cl. wikipedia.org

| Coupling Reaction | Coupling Partner | Catalyst System | Key Advantages |

| Suzuki-Miyaura | Organoboron compound (e.g., boronic acid) organic-chemistry.orglibretexts.org | Pd(0) catalyst, base organic-chemistry.orglibretexts.org | Mild conditions, high functional group tolerance, low toxicity of reagents. organic-chemistry.orgnih.gov |

| Sonogashira | Terminal alkyne wikipedia.orgorganic-chemistry.org | Pd(0) catalyst, Cu(I) co-catalyst (typically), amine base wikipedia.orgorganic-chemistry.org | Forms C(sp2)-C(sp) bonds, useful for synthesizing conjugated systems. libretexts.org |

Transformations Involving the Cyanomethyl Group

The cyanomethyl group (-CH₂CN) is a versatile functional handle that can undergo a range of chemical transformations, including hydrolysis, amidation, reduction, and reactions at the adjacent methylene (B1212753) carbon.

Hydrolysis and Amidation Reactions of the Nitrile

The nitrile functionality of the cyanomethyl group can be converted to other important functional groups, such as carboxylic acids and amides.

Hydrolysis:

Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions. organic-chemistry.orgmnstate.edu Acid-catalyzed hydrolysis typically involves the protonation of the nitrile nitrogen, followed by the attack of water to form a hemiacetal-like intermediate, which then tautomerizes to an amide. youtube.com Further hydrolysis of the amide yields the carboxylic acid. youtube.com Base-catalyzed hydrolysis begins with the attack of a hydroxide (B78521) ion on the nitrile carbon, leading to a carboxylate salt after a series of steps. mnstate.eduyoutube.com Subsequent acidification then provides the carboxylic acid. mnstate.edu

Amidation:

The direct conversion of nitriles to amides can be achieved under controlled conditions, often using catalysts. For instance, palladium-catalyzed amidation reactions have been developed for coupling aryl halides with primary amides. nih.gov While this specific reaction applies to the chloro-substituent, it highlights the utility of palladium catalysis in amide synthesis. The amidation of the nitrile group in this compound itself would typically proceed via partial hydrolysis or other specific catalytic methods.

| Transformation | Reagents | Product |

| Hydrolysis | H₃O⁺ or OH⁻/H₃O⁺ organic-chemistry.orgmnstate.edu | 4-Chloro-1-naphthaleneacetic acid |

| Amidation | Controlled hydrolysis or specific catalytic methods | 4-Chloro-1-naphthaleneacetamide |

Reduction Pathways to Aminomethyl Derivatives

The nitrile group can be reduced to a primary amine, providing a route to aminomethyl derivatives. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄), catalytic hydrogenation (e.g., using H₂ over a nickel or palladium catalyst), and other metal hydrides. The resulting 2-(4-chloro-1-naphthyl)ethanamine is a valuable building block for further synthetic modifications.

Alkylation and Condensation Reactions at the Methylene Carbon

The methylene group (CH₂) adjacent to the electron-withdrawing nitrile group is acidic and can be deprotonated by a suitable base to form a resonance-stabilized carbanion. This carbanion can then participate in various carbon-carbon bond-forming reactions.

Alkylation:

The carbanion generated from this compound can be reacted with alkyl halides in an alkylation reaction to introduce an alkyl group at the methylene position. This allows for the extension of the carbon chain and the introduction of further structural diversity.

Condensation Reactions:

Electrophilic and Nucleophilic Behavior of the Naphthalene Core

The presence of both a deactivating, ortho-, para-directing chloro group and a deactivating, meta-directing cyanomethyl group on the same ring of the naphthalene system creates a complex interplay of electronic effects that governs its behavior in substitution reactions.

The chlorine atom, being a halogen, is an electron-withdrawing group due to its inductive effect (-I), which deactivates the naphthalene ring towards electrophilic attack. However, it also possesses lone pairs of electrons that can be donated into the aromatic system through resonance (+M effect), which directs incoming electrophiles to the ortho and para positions relative to itself. In the context of the naphthalene ring system, this directing influence is crucial in determining the regioselectivity of reactions.

Conversely, the cyanomethyl group (-CH₂CN) is primarily an electron-withdrawing group due to the strong inductive effect of the cyano moiety. This group deactivates the aromatic ring to a significant extent, making electrophilic substitution more challenging compared to unsubstituted naphthalene. In benzene (B151609) systems, such groups are typically meta-directing.

Naphthalene itself preferentially undergoes electrophilic aromatic substitution at the α-position (C1, C4, C5, C8) over the β-position (C2, C3, C6, C7) due to the greater stability of the resulting carbocation intermediate. wordpress.com In this compound, the existing substituents modify this intrinsic reactivity.

The cyanomethyl group at C1 deactivates the ring it is attached to (the α-ring). The chlorine atom at C4 also deactivates this ring but directs incoming electrophiles to its ortho and para positions. The positions ortho to the chlorine are C3 and C5, and the para position is C8. The C1 position is already substituted.

Considering the combined directing effects:

The cyanomethyl group at C1 will strongly deactivate the ring, particularly the peri-position C8 and the ortho-position C2. It would direct incoming electrophiles to the meta-positions within the same ring (C3) and to the other ring (positions C5, C6, C7, and C8).

The chlorine atom at C4 deactivates the ring but directs incoming electrophiles to the ortho (C3, C5) and para (C8) positions.

Therefore, electrophilic attack is most likely to occur on the unsubstituted ring, which is less deactivated. Within the substituted ring, the C3 position is meta to the cyanomethyl group and ortho to the chloro group, making it a potential, albeit disfavored, site of attack. The C2 position is ortho to the deactivating cyanomethyl group and meta to the chloro group, making it highly deactivated.

The most probable sites for electrophilic aromatic substitution would be in the unsubstituted ring, at positions C5 and C7. The C5 position is ortho to the C4-chloro substituent in the adjacent ring, and the C7 position is meta. The C8 position is para to the chloro group but also peri to the deactivating cyanomethyl group, which would likely result in significant steric hindrance and electronic deactivation. The C6 position is also a possibility.

A summary of the predicted regioselectivity for a generic electrophilic aromatic substitution reaction (e.g., nitration) is presented in the table below.

| Position of Substitution | Predicted Major/Minor Product | Rationale |

|---|---|---|

| C5 | Major | Located on the less deactivated ring; ortho to the directing chloro group in the adjacent ring. |

| C7 | Major | Located on the less deactivated ring; meta to the directing chloro group in the adjacent ring. |

| C6 | Minor | Located on the less deactivated ring. |

| C8 | Minor/Trace | Para to the directing chloro group but subject to significant steric hindrance and deactivation from the peri-cyanomethyl group. |

| C2 | Trace/None | Located on the highly deactivated ring; ortho to the strongly deactivating cyanomethyl group. |

| C3 | Trace/None | Located on the highly deactivated ring, although ortho to the chloro group. |

It is important to note that the reaction conditions, such as the nature of the electrophile and the solvent, can influence the product distribution. libretexts.org

Reductive aromatization typically involves the conversion of a non-aromatic or partially saturated ring system into an aromatic one. In the context of this compound, a relevant transformation would be the reduction of the naphthalene core. However, the term "reductive aromatization" is more commonly applied to the formation of an aromatic system from a precursor that is not already aromatic.

A more applicable reaction for this compound would be reductive dehalogenation or reduction of the cyano group. The complete reduction of the naphthalene core to form tetralin derivatives is also a possibility under harsh conditions.

Electrochemical reduction of chloronaphthalenes has been studied, and the ease of reduction generally follows the order ortho-Cl > para-Cl > meta-Cl relative to other substituents. researchgate.net In the case of this compound, the chloro group is at a para-like position relative to the other ring. The presence of the electron-withdrawing cyanomethyl group would likely facilitate the reduction of the naphthalene ring system.

A potential reductive pathway could involve the initial reduction of the more labile chloro group, followed by the reduction of the naphthalene ring or the cyano group, depending on the reducing agent and reaction conditions. For instance, catalytic hydrogenation could potentially reduce the naphthalene ring and/or the cyano group, while leaving the chloro group intact under specific conditions. Conversely, certain reducing agents might selectively remove the chloro group.

A hypothetical table of potential reduction products is provided below.

| Reducing Agent/Conditions | Potential Major Product(s) | Reaction Pathway |

|---|---|---|

| H₂/Pd-C (mild conditions) | 4-Chloro-1-(2-aminoethyl)naphthalene | Selective reduction of the cyano group. |

| H₂/Rh-C (harsher conditions) | 4-Chloro-1-cyanomethyl-1,2,3,4-tetrahydronaphthalene | Reduction of the substituted ring of the naphthalene core. |

| Na/liquid NH₃ | 1-Cyanomethylnaphthalene | Reductive dehalogenation (Birch reduction conditions). |

| LiAlH₄ | 4-Chloro-1-(2-aminoethyl)naphthalene | Reduction of the cyano group to an amine. |

The actual outcome of a reduction reaction would be highly dependent on the specific reagents and conditions employed.

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Chloro 1 Cyanomethylnaphthalene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the determination of molecular structure in solution. By probing the magnetic properties of atomic nuclei, NMR provides rich information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR and ¹³C NMR Chemical Shift Analysis

The ¹H and ¹³C NMR spectra of 4-Chloro-1-cyanomethylnaphthalene offer the initial and most direct insight into its molecular framework. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment of each unique proton and carbon atom.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals for the aromatic protons on the naphthalene (B1677914) ring system and the aliphatic protons of the cyanomethyl group. The aromatic region (typically δ 7.0-8.5 ppm) will show a complex pattern of multiplets due to the spin-spin coupling between adjacent protons. The exact chemical shifts and coupling constants (J values) are influenced by the substitution pattern, with the chloro and cyanomethyl groups exerting specific electronic effects on the neighboring protons. The two protons of the cyanomethyl (-CH₂CN) group are expected to appear as a singlet in the aliphatic region (typically δ 3.5-4.5 ppm), shifted downfield due to the deshielding effects of the adjacent cyano group and the aromatic ring.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides a count of the unique carbon environments in the molecule. For this compound, a total of 12 distinct signals are expected: ten for the naphthalene ring carbons and two for the cyanomethyl group (the methylene (B1212753) carbon and the nitrile carbon). The chemical shifts of the aromatic carbons will be spread over a range (typically δ 110-140 ppm), with the carbon bearing the chloro substituent and the carbon attached to the cyanomethyl group exhibiting characteristic shifts. The methylene carbon of the cyanomethyl group is expected in the aliphatic region, while the nitrile carbon will appear further downfield (typically δ 115-125 ppm).

| Proton (¹H) | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H | 7.0 - 8.5 | Multiplets |

| -CH₂CN | 3.5 - 4.5 | Singlet |

| Carbon (¹³C) | Expected Chemical Shift (δ, ppm) |

| Aromatic C-Cl | ~130 - 135 |

| Aromatic C-CH₂CN | ~130 - 135 |

| Other Aromatic C | 120 - 130 |

| -CH₂CN | 20 - 30 |

| -CN | 115 - 125 |

Note: The exact chemical shift values can vary depending on the solvent and the specific NMR instrument used.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignment

To unambiguously assign the proton and carbon signals and confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. Cross-peaks in the COSY spectrum connect protons that are coupled to each other, typically those on adjacent carbon atoms. This is particularly useful for tracing the connectivity of the protons around the substituted naphthalene ring system.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). Each cross-peak in the HSQC spectrum links a proton signal to the signal of the carbon to which it is attached. This allows for the direct assignment of the carbon signals for all protonated carbons.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is employed to determine the exact mass of the molecular ion with high precision. This allows for the unambiguous determination of the molecular formula. For this compound (C₁₂H₈ClN), the calculated exact mass of the molecular ion [M]⁺ would be compared to the experimentally measured value. The presence of chlorine is readily identified by the characteristic isotopic pattern of the molecular ion peak, with the [M+2]⁺ peak having an intensity of approximately one-third that of the [M]⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting fragment ions provides valuable information about the molecule's structure and bond strengths. For this compound, key fragmentation pathways would likely involve:

Loss of the chloro radical (•Cl): This would result in a fragment ion corresponding to [M-Cl]⁺.

Loss of the cyanomethyl radical (•CH₂CN): This would lead to a fragment ion corresponding to the 4-chloronaphthyl cation.

Loss of hydrogen cyanide (HCN): Fragmentation of the cyanomethyl group could lead to the loss of HCN.

Cleavage of the naphthalene ring: At higher collision energies, fragmentation of the aromatic ring system would occur.

By piecing together these fragmentation pathways, the connectivity of the chloro and cyanomethyl substituents to the naphthalene core can be confirmed.

| Fragment Ion | Proposed Structure/Loss |

| [M]⁺ | Molecular Ion |

| [M+2]⁺ | Isotopic peak due to ³⁷Cl |

| [M-Cl]⁺ | Loss of a chlorine radical |

| [M-CH₂CN]⁺ | Loss of a cyanomethyl radical |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the scattering of light in a Raman experiment at specific frequencies corresponds to the vibrational energies of the different bonds and functional groups within the molecule.

The IR and Raman spectra of this compound will exhibit characteristic bands that confirm the presence of its key functional groups:

C≡N Stretch: A sharp and intense absorption band in the IR spectrum, typically in the range of 2240-2260 cm⁻¹, is a definitive indicator of the nitrile group. This vibration may be weaker in the Raman spectrum.

Aromatic C-H Stretch: These vibrations typically appear as a group of bands above 3000 cm⁻¹.

Aromatic C=C Stretch: The stretching vibrations of the carbon-carbon double bonds within the naphthalene ring will give rise to a series of bands in the region of 1450-1650 cm⁻¹.

C-Cl Stretch: The carbon-chlorine stretching vibration is expected to produce a strong absorption in the fingerprint region of the IR spectrum, typically between 700 and 850 cm⁻¹, depending on the substitution pattern of the aromatic ring.

CH₂ Bending: The bending vibrations of the methylene group will appear in the fingerprint region, typically around 1450 cm⁻¹.

By analyzing the positions, intensities, and shapes of the bands in both the IR and Raman spectra, a detailed vibrational assignment can be made, further corroborating the structure of this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

| -CN | Stretch | 2240 - 2260 | IR (strong), Raman (weak) |

| Aromatic C-H | Stretch | > 3000 | IR, Raman |

| Aromatic C=C | Stretch | 1450 - 1650 | IR, Raman |

| C-Cl | Stretch | 700 - 850 | IR (strong) |

| -CH₂- | Bend | ~1450 | IR, Raman |

Characteristic Absorption Bands of Nitrile, Halogen, and Aromatic Moieties

This section would have detailed the specific wavenumbers (in cm⁻¹) from an experimental IR spectrum corresponding to the stretching and bending vibrations of the C≡N, C-Cl, aromatic C=C, and aromatic C-H bonds within the molecule. A data table would have been provided for clarity.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

This section would have discussed the electronic absorption properties of the compound based on its UV-Vis spectrum, including the solvent used for the analysis.

π-π Transitions of the Naphthalene Chromophore*

This subsection would have focused on the specific wavelengths of maximum absorption (λmax) associated with the π-π transitions of the substituted naphthalene ring system. The influence of the chloro and cyanomethyl substituents on these transitions would have been analyzed. A data table summarizing these findings would have been included.*

Further experimental research is necessary to isolate or synthesize this compound and subsequently perform the requisite spectroscopic analyses to characterize its structure and properties. Once such data becomes available, a comprehensive and accurate scientific article can be composed.

Crystallographic Investigations of 4 Chloro 1 Cyanomethylnaphthalene and Analogous Naphthalene Derivatives

Single Crystal X-ray Diffraction Analysis

Determination of Molecular Geometry and Conformation

Based on studies of peri-substituted naphthalenes, the substituents at the 1 and 4 positions can lead to some distortion of the naphthalene (B1677914) ring from perfect planarity to relieve steric strain. acs.org The cyanomethyl group introduces a degree of conformational flexibility due to rotation around the C(1)-C(methylene) and C(methylene)-C(cyano) bonds. The torsion angle defined by C(2)-C(1)-C(methylene)-C(cyano) would be a key parameter in defining the orientation of the cyanomethyl group relative to the naphthalene plane. In analogous structures, such as 1-(chloromethyl)naphthalene (B51744), the orientation of the substituent is a critical feature of its molecular conformation. nist.gov

Table 1: Predicted Molecular Geometry Parameters for 4-Chloro-1-cyanomethylnaphthalene based on Analogous Structures

| Parameter | Predicted Value/Range | Basis of Prediction |

| Naphthalene Ring | Largely planar | Inherent aromaticity of the naphthalene core acs.org |

| C-Cl Bond Length | ~1.74 Å | Typical for aryl chlorides |

| C(1)-C(methylene) Bond Length | ~1.51 Å | Standard sp²-sp³ carbon-carbon single bond |

| C(methylene)-C(cyano) Bond Length | ~1.47 Å | Standard sp³-sp carbon-carbon single bond |

| C≡N Bond Length | ~1.14 Å | Standard carbon-nitrogen triple bond |

| C(2)-C(1)-C(methylene)-C(cyano) Torsion Angle | Variable | Dependent on crystal packing forces |

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)

The solid-state packing of this compound will be governed by a combination of weak intermolecular interactions. These include hydrogen bonding, halogen bonding, and π-π stacking.

Hydrogen Bonding: The cyanomethyl group, while not a classical hydrogen bond donor, can participate in weak C-H···N hydrogen bonds, where the nitrogen of the cyano group acts as an acceptor. The methylene (B1212753) protons can also act as weak donors. These interactions, though faint, can play a significant role in directing the crystal packing.

Halogen Bonding: The chlorine atom at the 4-position is a potential halogen bond donor. nih.gov A halogen bond is a non-covalent interaction where an electrophilic region on the halogen atom (the σ-hole) interacts with a nucleophilic site. acs.orgnih.gov In the crystal structure of this compound, the chlorine atom could form halogen bonds with the nitrogen atom of the cyano group of a neighboring molecule (Cl···N) or with the π-system of an adjacent naphthalene ring (Cl···π).

π-π Stacking: Naphthalene derivatives frequently exhibit π-π stacking interactions, where the aromatic rings of adjacent molecules pack in a face-to-face or offset manner. rsc.org The extent and geometry of this stacking are influenced by the substituents. In many naphthalene derivatives, π-π stacking results in columnar structures. nih.gov For this compound, offset or slipped-parallel stacking is expected to minimize steric hindrance between the substituents.

Table 2: Potential Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Predicted Distance/Geometry |

| Weak Hydrogen Bond | C(methylene)-H | N(cyano) | H···N distance ~2.5-2.8 Å |

| Halogen Bond | C(4)-Cl | N(cyano) | Cl···N distance ~3.0-3.3 Å, C-Cl···N angle ~165° |

| Halogen Bond | C(4)-Cl | π-system of naphthalene ring | Cl···π distance ~3.2-3.5 Å |

| π-π Stacking | Naphthalene ring | Naphthalene ring | Interplanar distance ~3.3-3.6 Å, likely offset |

Polymorphism and Solid-State Structure-Reactivity Relationships

Polymorphism is the ability of a solid material to exist in more than one crystalline form. nih.govrsc.org These different forms, or polymorphs, have the same chemical composition but differ in their crystal packing, which can lead to variations in their physical and chemical properties.

Identification of Different Crystalline Forms

Given the conformational flexibility of the cyanomethyl group and the potential for multiple competing intermolecular interactions (hydrogen bonding, halogen bonding, π-π stacking), it is highly probable that this compound can exhibit polymorphism. rsc.org Different polymorphs could arise from different arrangements of these interactions. For example, one polymorph might be dominated by a chain-like motif based on Cl···N halogen bonds, while another might be characterized by layers held together by π-π stacking. The crystallization conditions, such as the solvent and temperature, would likely play a crucial role in determining which polymorph is formed. Studies on other naphthalene derivatives have shown a rich polymorphic behavior. rsc.orgnih.govresearchgate.net

Quantum Chemical and Computational Studies of 4 Chloro 1 Cyanomethylnaphthalene

Reaction Mechanism Elucidation through Computational Transition State Theory

Potential Energy Surface Mapping

A potential energy surface is a multidimensional surface that describes the potential energy of a molecule as a function of its atomic coordinates. For 4-chloro-1-cyanomethylnaphthalene, key coordinates for a PES study would include the torsional angle of the cyanomethyl group relative to the naphthalene (B1677914) ring, as well as the bond lengths and angles associated with the chloro and cyanomethyl substituents.

Such a study would identify the global minimum energy structure, representing the most stable conformation of the molecule. It would also reveal other local minima, corresponding to other stable, albeit less favorable, conformations. The transition states connecting these minima would also be located on the PES, providing insight into the energy barriers for conformational changes. However, specific values and detailed graphical representations of the PES for this particular compound have not been documented in the available research.

Activation Barriers and Reaction Energetics

Similarly, specific data on the activation barriers and reaction energetics for chemical transformations involving this compound are not extensively documented in the current body of scientific research. Computational studies in this area would focus on modeling the reaction pathways of this compound, for instance, in nucleophilic substitution reactions at the chloromethyl group or reactions involving the cyano group.

Without specific published research, it is not possible to provide a data table of activation energies or reaction enthalpies for this compound. Such data would be highly dependent on the specific reaction being studied and the computational methods employed.

Derivatization Strategies and Functional Group Interconversions of 4 Chloro 1 Cyanomethylnaphthalene

Selective Derivatization of the Nitrile Group

The nitrile (cyano) group is a versatile functional group that can be converted into several other functionalities, significantly broadening the synthetic utility of the parent molecule.

The hydrolysis of the nitrile group in 4-chloro-1-cyanomethylnaphthalene provides a direct route to (4-chloro-1-naphthyl)acetic acid and its corresponding amides and esters. This transformation can be achieved under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the nitrile is protonated, which increases the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by water. nih.govyoutube.com The initial product is an amide, which can be isolated under controlled conditions. However, with prolonged reaction times and harsher conditions (e.g., elevated temperatures), the amide will further hydrolyze to the corresponding carboxylic acid. mnstate.eduyoutube.com

Reaction Scheme: Acid-Catalyzed Hydrolysis

Step 1 (Amide Formation): this compound + H₂O/H⁺ → (4-Chloro-1-naphthyl)acetamide

Step 2 (Carboxylic Acid Formation): (4-Chloro-1-naphthyl)acetamide + H₂O/H⁺ → (4-Chloro-1-naphthyl)acetic acid + NH₄⁺

Base-Catalyzed Hydrolysis: In the presence of a strong base like sodium hydroxide (B78521), the hydroxide ion directly attacks the electrophilic nitrile carbon. youtube.com This process, known as saponification, also proceeds via an amide intermediate to yield a carboxylate salt. mnstate.edu Subsequent acidification of the reaction mixture protonates the carboxylate to furnish the final carboxylic acid. mnstate.edu The initial amide can often be isolated by using milder conditions or specific reagents that favor partial hydrolysis. acs.org

Reaction Scheme: Base-Catalyzed Hydrolysis

Step 1 (Carboxylate Salt Formation): this compound + NaOH/H₂O → Sodium (4-chloro-1-naphthyl)acetate + NH₃

Step 2 (Acidification): Sodium (4-chloro-1-naphthyl)acetate + H⁺ → (4-Chloro-1-naphthyl)acetic acid

Once the carboxylic acid, (4-chloro-1-naphthyl)acetic acid, is synthesized, it can be readily converted into a variety of esters through standard esterification methods, such as the Fischer esterification with an alcohol under acidic catalysis.

Table 1: Conditions for Nitrile Group Conversion

| Transformation | Reagents & Conditions | Product |

|---|---|---|

| Amide Formation | H₂SO₄ (conc.), H₂O, controlled temperature | (4-Chloro-1-naphthyl)acetamide |

| Carboxylic Acid | 1. NaOH (aq.), reflux 2. HCl (aq.) | (4-Chloro-1-naphthyl)acetic acid | | Carboxylic Acid | HCl (conc.) or H₂SO₄ (aq.), reflux | (4-Chloro-1-naphthyl)acetic acid | | Ester Formation | 1. Hydrolysis to acid 2. R-OH, H⁺ (e.g., H₂SO₄), heat | Alkyl (4-chloro-1-naphthyl)acetate |

The nitrile group is an excellent precursor for the synthesis of nitrogen-containing heterocycles, most notably tetrazoles. Tetrazoles are considered bioisosteres of carboxylic acids, sharing similar acidity and spatial properties, which makes them valuable in medicinal chemistry.

The most common method for converting a nitrile to a 5-substituted-1H-tetrazole is through a [3+2] cycloaddition reaction with an azide (B81097) source. This reaction is often facilitated by the use of sodium azide in the presence of an acid catalyst, such as ammonium (B1175870) chloride or triethylamine (B128534) hydrochloride, in a polar aprotic solvent like DMF. The reaction proceeds by activating the nitrile for cycloaddition with the azide anion.

Reaction Scheme: Tetrazole Formation

this compound + NaN₃ + NH₄Cl (in DMF, heat) → 5-((4-Chloro-1-naphthyl)methyl)-1H-tetrazole

The use of organotin azides (e.g., tributyltin azide) can also effect this transformation, sometimes under milder conditions, although toxicity concerns with tin reagents are a drawback.

Selective Derivatization of the Methylene (B1212753) Bridge

The methylene (-CH₂-) group in this compound is activated by the adjacent electron-withdrawing cyano group and the aromatic naphthalene (B1677914) ring, making its protons acidic and susceptible to deprotonation and subsequent reaction with electrophiles.

The active methylene bridge can be halogenated at the alpha-carbon position. The outcome of this reaction—mono- or di-halogenation—is highly dependent on the reaction conditions, specifically whether an acid or base is used.

Acid-Catalyzed Halogenation: Under acidic conditions, the reaction proceeds through an enol intermediate. The rate-determining step is the formation of this enol. libretexts.orgresearchgate.net Once one halogen is introduced, the inductive electron-withdrawing effect of the halogen deactivates the molecule toward further enol formation, typically resulting in the selective formation of the mono-halogenated product. libretexts.orgrug.nl

Base-Promoted Halogenation: In the presence of a base, a carbanion (enolate) is formed. After the first halogenation, the acidity of the remaining proton on the alpha-carbon is significantly increased due to the electron-withdrawing nature of the first halogen atom. researchgate.netrug.nl This makes subsequent deprotonation and halogenation much faster, often leading to the di-halogenated product as the major or exclusive outcome when sufficient halogen is present. beilstein-journals.org

Table 2: Alpha-Halogenation of the Methylene Bridge

| Product | Reagents & Conditions | Probable Mechanism | Notes |

|---|---|---|---|

| Mono-halogenated | Br₂ or Cl₂, Acetic Acid | Acid-catalyzed (Enol intermediate) | Reaction stops after one substitution. libretexts.orgrug.nl |

| Di-halogenated | Excess Br₂ or Cl₂, NaOH or NaOEt | Base-promoted (Enolate intermediate) | The second halogenation is faster than the first. rug.nlbeilstein-journals.org |

The Mannich reaction is a three-component condensation that introduces an aminomethyl group onto an active hydrogen compound. nih.gov For this compound, the active hydrogens are on the methylene bridge. The reaction involves an aldehyde (typically formaldehyde) and a primary or secondary amine. libretexts.org The amine and aldehyde first react to form a reactive Eschenmoser's salt or a related iminium ion, which is then attacked by the carbanion generated from the deprotonation of the methylene bridge of this compound.

This reaction provides a powerful method for C-C bond formation, leading to β-amino nitrile derivatives, which are valuable synthetic intermediates.

General Reaction Scheme: Mannich Reaction

this compound + CH₂O + R₂NH → 2-((4-Chloro-1-naphthyl)-3-(dialkylamino)propanenitrile

Modifying the Chlorosubstituent

The chloro group on the naphthalene ring is an aryl chloride, which is generally unreactive toward traditional nucleophilic aromatic substitution (SₙAr) due to the high strength of the C(sp²)-Cl bond. libretexts.orgwikipedia.org However, modern cross-coupling reactions catalyzed by transition metals, particularly palladium, have revolutionized the functionalization of such positions. These methods allow the chlorine atom to be replaced with a wide variety of substituents under relatively mild conditions.

Prominent examples of such transformations include:

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the coupling of aryl halides with a vast range of primary and secondary amines, amides, or ammonia (B1221849) equivalents. rug.nlwikipedia.orgorganic-chemistry.org This allows for the synthesis of N-aryl derivatives by replacing the chloro group with an amino functionality. The choice of palladium precursor, phosphine (B1218219) ligand (e.g., X-Phos, RuPhos), and base is critical for achieving high efficiency. beilstein-journals.orgresearchgate.net

Suzuki Coupling: This reaction involves the palladium-catalyzed cross-coupling of the aryl chloride with an organoboron reagent, such as a boronic acid or boronic ester. organic-chemistry.orglibretexts.orgharvard.edu It is a robust and widely used method for forming new carbon-carbon bonds, enabling the synthesis of biaryl compounds or the introduction of alkyl or alkenyl groups.

Sonogashira Coupling: This method facilitates the formation of a carbon-carbon bond between the aryl chloride and a terminal alkyne. organic-chemistry.orgnih.gov The reaction is typically catalyzed by palladium complexes and often requires a copper(I) co-catalyst, although copper-free conditions have also been developed. nih.govorganic-chemistry.org This reaction is instrumental in synthesizing aryl-alkyne structures.

Table 3: Palladium-Catalyzed Cross-Coupling Reactions at the C4-Position

| Reaction Name | Coupling Partner | Product Type | Key Components |

|---|---|---|---|

| Buchwald-Hartwig Amination | Amine (R₂NH) | Aryl Amine | Pd catalyst, Phosphine ligand, Base (e.g., NaOtBu) rug.nlwikipedia.org |

| Suzuki Coupling | Boronic Acid (RB(OH)₂) | Biaryl / Substituted Arene | Pd catalyst, Ligand, Base (e.g., K₂CO₃, Cs₂CO₃) organic-chemistry.orglibretexts.org |

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | Aryl Alkyne | Pd catalyst, Cu(I) co-catalyst (optional), Base (e.g., Amine) organic-chemistry.orgnih.gov |

These advanced synthetic methods provide a powerful toolkit for extensively modifying the this compound scaffold, paving the way for the creation of novel compounds with tailored properties.

Reductive Dehalogenation

Reductive dehalogenation is a fundamental transformation that replaces a halogen atom with a hydrogen atom. In the case of this compound, this reaction removes the chloro group to yield 1-cyanomethylnaphthalene. This process is significant as it allows for the synthesis of the dechlorinated analogue, which may be a desired target molecule or an intermediate in a larger synthetic sequence.

Various methods can be employed to achieve this transformation for aryl chlorides.

Catalytic Hydrogenation: This is a common method involving the use of a metal catalyst, such as palladium on carbon (Pd/C), and a source of hydrogen gas (H₂). The reaction proceeds under mild conditions and is generally high-yielding.

Electrochemical Reduction: Mediated electrochemical reduction offers another route for dechlorination. For instance, the electrochemical reduction of 1-chloronaphthalene (B1664548) has been shown to proceed efficiently, utilizing a mediator like naphthalene to form a radical anion which then facilitates the dechlorination process. researchgate.net This method can achieve complete dechlorination in a short amount of time. researchgate.net

Metal/Acid Systems: Systems like zinc dust in acetic acid or sodium borohydride (B1222165) in the presence of a transition metal catalyst can also effectively reduce aryl halides.

The choice of method depends on the compatibility of other functional groups within the molecule. For this compound, the cyano group is generally stable under many reductive dehalogenation conditions, but harsh conditions could potentially lead to its reduction.

Cross-Coupling for Arylation or Alkenylation

The chlorine atom at the C4-position of the naphthalene ring serves as a prime reaction site for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon bonds, enabling the introduction of various aryl and alkenyl substituents.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is a widely used reaction that couples an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate. libretexts.org For this compound, a Suzuki reaction would involve its coupling with an aryl or vinyl boronic acid in the presence of a palladium catalyst and a base. This would result in the formation of 4-aryl-1-cyanomethylnaphthalene or 4-alkenyl-1-cyanomethylnaphthalene derivatives. Although aryl chlorides are generally less reactive than bromides or iodides, the use of specialized phosphine ligands (e.g., Buchwald or Herrmann-type ligands) and appropriate bases can facilitate the reaction with high efficiency. libretexts.org

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, couples an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgmdpi.com Reacting this compound with an alkene (e.g., styrene, acrylates) under Heck conditions would yield a 4-alkenyl-1-cyanomethylnaphthalene. The reaction is catalyzed by a palladium species and requires a base to regenerate the active Pd(0) catalyst. wikipedia.orgorganic-chemistry.org The stereoselectivity of the Heck reaction is typically high, favoring the formation of the trans isomer. organic-chemistry.org

| Reaction | Coupling Partner | Typical Catalyst | Typical Ligand | Typical Base | Typical Solvent |

|---|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Ar-B(OH)₂ or R-CH=CH-B(OH)₂ | Pd(OAc)₂, Pd₂(dba)₃ | SPhos, XPhos, PPh₃ | K₂CO₃, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane, DMF |

| Heck Reaction | R-CH=CH₂ | Pd(OAc)₂, PdCl₂ | PPh₃, P(o-tolyl)₃ | Et₃N, K₂CO₃, NaOAc | DMF, NMP, Acetonitrile |

Naphthalene Core Functionalization

Beyond manipulating the existing chloro and cyanomethyl groups, the aromatic naphthalene core itself can be further functionalized. Electrophilic aromatic substitution (EAS) is a primary method for introducing new substituents onto the ring system. The regiochemical outcome of such reactions is dictated by the electronic effects of the substituents already present. libretexts.org

In this compound, the directing effects of both the chloro and cyanomethyl groups must be considered:

-Cl (Chloro group): This is an ortho, para-directing group. However, due to its inductive electron-withdrawing nature, it is a deactivating group, meaning EAS reactions will be slower than on unsubstituted naphthalene. libretexts.org It will direct incoming electrophiles primarily to positions 2 and 3 (ortho) and, to a lesser extent, positions 5 and 8 (para-like, across the rings).

-CH₂CN (Cyanomethyl group): This group is considered deactivating and meta-directing relative to the position of attachment. The electron-withdrawing nature of the nitrile function deactivates the ring it is attached to.

The combined influence of these two groups determines the position of further substitution. The chloro group at C4 activates positions 2, 3, 5, and 8. The cyanomethyl group at C1 deactivates the entire ring, particularly the ortho (2, 8) and para (4) positions, and directs incoming electrophiles to the meta positions (3, 5, 7).

Considering these competing effects:

Position 2: Ortho to the -CH₂CN (disfavored) and ortho to the -Cl (favored).

Position 3: Meta to the -CH₂CN (favored) and ortho to the -Cl (favored).

Position 5: Para to the -Cl (favored) and meta to the -CH₂CN (favored).

Position 8: Ortho to the -CH₂CN (disfavored) and peri to the -Cl (sterically hindered and electronically favored).

Therefore, electrophilic attack is most likely to occur at positions 3 and 5, where the directing effects of both substituents are reinforcing or at least not in opposition. Reactions such as nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), or sulfonation (using fuming H₂SO₄) would be expected to yield primarily the 3- and/or 5-substituted derivatives.

| Position | Influence of C1-CH₂CN | Influence of C4-Cl | Combined Effect | Predicted Outcome |

|---|---|---|---|---|

| 2 | Ortho (Deactivated) | Ortho (Activated) | Conflicting | Minor Product |

| 3 | Meta (Directed) | Ortho (Activated) | Reinforcing | Major Product |

| 5 | Meta (Directed) | Para (Activated) | Reinforcing | Major Product |

| 6 | - | Meta (Deactivated) | - | Minor Product |

| 7 | Meta (Directed) | - | - | Possible Product |

| 8 | Ortho (Deactivated) | Peri (Activated) | Conflicting/Steric Hindrance | Minor Product |

Synthetic Applications of 4 Chloro 1 Cyanomethylnaphthalene in Complex Molecular Synthesis

Use as a Building Block for Polycyclic Aromatic Compounds

The construction of extended polycyclic aromatic hydrocarbons (PAHs) is a significant endeavor in materials science and organic chemistry, driven by the unique electronic and photophysical properties of these molecules. The inherent reactivity of 4-Chloro-1-cyanomethylnaphthalene makes it an attractive starting material for the synthesis of larger, more complex PAHs. The chloro and cyanomethyl functionalities can be strategically manipulated to facilitate annulation reactions, thereby extending the polycyclic system.

While specific, documented synthetic routes starting directly from this compound to form larger PAHs are not extensively detailed in readily available literature, the general principles of PAH synthesis suggest several potential pathways. The chloro group can participate in various cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings, to introduce additional aromatic or unsaturated moieties. The cyanomethyl group, on the other hand, can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further handles for cyclization reactions that can lead to the formation of new rings fused to the naphthalene (B1677914) core. For instance, intramolecular Friedel-Crafts reactions of derivatives obtained from the cyanomethyl group could be a viable strategy for ring closure.

Intermediate in the Synthesis of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and functional materials. The cyanomethyl group of this compound is a key functional handle that enables its use as an intermediate in the synthesis of a variety of nitrogen-containing heterocyclic systems.

The nitrile functionality is a versatile precursor for numerous nitrogenous groups. For example, it can undergo reduction to form a primary amine, which can then be used in condensation reactions with carbonyl compounds to form imines, enamines, or be acylated to form amides. These intermediates can subsequently undergo intramolecular cyclization to afford a range of heterocyclic structures. Furthermore, the nitrile group can directly participate in cyclization reactions. For instance, reaction with dinucleophiles or participation in [3+2] cycloadditions can lead to the formation of five-membered heterocycles. While specific examples detailing the conversion of this compound into particular nitrogen heterocycles are not prominently reported, the known reactivity patterns of the cyanomethylnaphthalene scaffold strongly support its potential in this area.

Precursor for Advanced Organic Materials

The development of novel organic materials with tailored electronic and optical properties is a frontier in materials science. This compound serves as a foundational molecule for the synthesis of such advanced materials, including fluorescent probes and components for organic electronic devices.

Fluorescent Probes and Dyes

The naphthalene core is inherently fluorescent, and its photophysical properties can be finely tuned by the introduction of various substituents. The chloro and cyanomethyl groups of this compound offer opportunities for derivatization to create novel fluorescent probes and dyes. The electron-withdrawing nature of the cyano group and the presence of the chloro substituent can influence the intramolecular charge transfer (ICT) characteristics of the molecule, which is a key mechanism for designing fluorescent sensors.

By modifying the cyanomethyl group or by displacing the chloro substituent through nucleophilic aromatic substitution, it is possible to introduce functionalities that can interact with specific analytes, leading to changes in the fluorescence emission. For example, the synthesis of derivatives bearing chelating groups could lead to fluorescent probes for metal ions. However, specific research detailing the development of fluorescent probes directly from this compound is not widely available.

Components for Organic Electronic Devices

Organic semiconductors are at the heart of next-generation electronic devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The extended π-system of the naphthalene unit in this compound makes it a potential building block for the synthesis of organic semiconductor materials.

The chloro and cyanomethyl groups can be utilized to construct larger conjugated systems through polymerization or by coupling with other aromatic units. The introduction of specific functional groups can modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is crucial for charge injection and transport in electronic devices. While the potential is evident, documented examples of the direct incorporation of this compound into high-performance organic electronic materials are not prevalent in the current literature.

Role in the Synthesis of Fine Chemicals and Specialty Compounds

Beyond the synthesis of complex materials, this compound can also be employed as a starting material for the production of various fine chemicals and specialty compounds, which may find applications in diverse fields.

Development of Chemical Probes

Chemical probes are small molecules used to study and manipulate biological systems. The development of novel chemical probes often relies on the availability of versatile building blocks that can be readily functionalized. The dual reactivity of this compound makes it an interesting, albeit under-explored, scaffold for the synthesis of new chemical probes. The naphthalene core can provide the necessary structural framework, while the chloro and cyanomethyl groups can be modified to introduce reporter groups (e.g., fluorophores, biotin) or reactive moieties for covalent labeling of biological targets. The lipophilic nature of the naphthalene ring can also influence the cell permeability and subcellular localization of the resulting probes. As with other applications, the specific use of this compound in the development of chemical probes is an area that warrants further investigation.

Agrochemical Intermediates

The chemical scaffold of naphthalene has been utilized in the development of various agrochemicals, particularly plant growth regulators. While direct evidence for the use of this compound in the synthesis of commercialized agrochemicals is not extensively documented in publicly available research, its structural features strongly suggest its potential as a key intermediate in the creation of novel plant growth regulators and other agricultural compounds. This is primarily based on the well-established synthesis of 1-naphthaleneacetic acid (NAA), a widely used synthetic auxin.

The common industrial synthesis of NAA proceeds through the chloromethylation of naphthalene to yield 1-chloromethylnaphthalene. This intermediate is then converted to 1-naphthaleneacetonitrile via a reaction with sodium or potassium cyanide. Subsequent hydrolysis of the nitrile group of 1-naphthaleneacetonitrile yields the final product, 1-naphthaleneacetic acid.

Following this established synthetic logic, this compound is the direct precursor to 4-chloro-1-naphthaleneacetic acid. The introduction of a chlorine atom onto the naphthalene ring can significantly alter the biological activity and physicochemical properties of the resulting molecule, potentially leading to enhanced efficacy or different selectivity as a plant growth regulator or herbicide.

Below is a proposed synthetic pathway for 4-chloro-1-naphthaleneacetic acid, illustrating the role of this compound as a pivotal intermediate.

Proposed Synthesis of 4-chloro-1-naphthaleneacetic acid:

| Step | Reactant | Reagent(s) | Intermediate/Product | Reaction Type |

| 1 | 4-Chloronaphthalene | Paraformaldehyde, HCl | 4-Chloro-1-chloromethylnaphthalene | Chloromethylation |

| 2 | 4-Chloro-1-chloromethylnaphthalene | NaCN or KCN | This compound | Cyanation |

| 3 | This compound | H₂O, H⁺ or OH⁻ | 4-chloro-1-naphthaleneacetic acid | Hydrolysis |

While specific research detailing the agrochemical applications of derivatives from this compound is limited, the structural analogy to the synthesis of NAA provides a strong rationale for its potential in this field. Further research and patent literature may yet reveal its use in the development of new and effective agrochemical products.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Chloro-1-cyanomethylnaphthalene, and what factors influence reaction efficiency?

- Answer : Synthesis typically involves chlorination of precursor naphthalene derivatives. For example, using catalysts like ZnCl₂ in glacial acetic acid under reflux conditions to ensure selective substitution at specific positions . Reaction efficiency depends on catalyst choice, solvent polarity (e.g., dichloromethane or acetic acid), and temperature control to minimize by-products .

Q. What analytical techniques are most effective for characterizing this compound and its derivatives?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming substitution patterns on the naphthalene ring. Mass spectrometry (MS) provides molecular weight validation, while Infrared (IR) spectroscopy identifies functional groups like cyanomethyl (-CH₂CN) . High-Performance Liquid Chromatography (HPLC) ensures purity assessment.

Q. What are the common chemical transformations of this compound used in pharmaceutical research?

- Answer : The chlorine atom undergoes nucleophilic substitution with amines or thiols, while the cyanomethyl group participates in cycloaddition reactions or serves as a precursor for carboxylates via hydrolysis. These transformations enable the synthesis of bioactive derivatives .

Advanced Research Questions

Q. How can researchers address contradictory findings in the toxicological profiles of this compound across studies?

- Answer : Conduct a risk-of-bias analysis using standardized tools (e.g., Table C-7 in ) to evaluate study design flaws. Prioritize studies with high initial confidence (e.g., randomized dosing, concealed allocation, and complete outcome reporting) and perform sensitivity analyses to resolve discrepancies .

Q. What experimental design considerations are crucial for in vivo toxicological studies of this compound?

- Answer : Include multiple exposure routes (inhalation, oral, dermal) and species (rodents, non-rodents) per Table B-1 . Monitor systemic effects (hepatic, renal, respiratory) and use control groups with blinded allocation to reduce bias. Adhere to inclusion criteria for health outcomes and dose-response metrics .

Q. How can systematic reviews optimize literature searches for this compound-related studies?

- Answer : Use comprehensive query strings combining CAS numbers, MeSH terms (e.g., "naphthalenes/toxicity"), and synonyms (e.g., "chloromethylnaphthalene derivatives"). Search databases like PubMed, TOXCENTER, and grey literature (e.g., theses, technical reports) while applying date filters (2003–present) .

Q. What mechanistic insights can be derived from the interaction of this compound with biological macromolecules?

- Answer : Molecular docking and enzyme inhibition assays reveal interactions with cytochrome P450 enzymes, potentially explaining metabolic activation pathways. Spectroscopic methods (e.g., fluorescence quenching) quantify binding affinity to proteins or DNA, aiding toxicity mechanism studies .

Methodological Guidance Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.